2-Fluoro-2-methylpropane-1,3-diol

描述

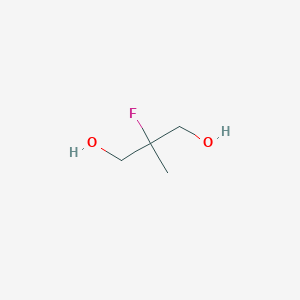

2-Fluoro-2-methylpropane-1,3-diol is an organic compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 g/mol . This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a propane backbone. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

准备方法

2-Fluoro-2-methylpropane-1,3-diol can be synthesized through several routes. One common method involves the reaction of 2-fluoro-2-methylpropane with formaldehyde under acidic conditions, followed by hydrolysis to yield the diol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Esterification and Ether Formation

The diol reacts with acylating agents (e.g., acetic anhydride) to form esters. For example:

Etherification with alkyl halides under basic conditions yields dialkyl ether derivatives, though steric hindrance from the methyl group may limit reactivity .

Oxidation Reactions

Controlled oxidation of the primary hydroxyl groups can yield a diketone (2-fluoro-2-methylpropanedione), though tertiary C–F bonds typically resist oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ are required :

Hydrogen-Bonding and Complexation

The diol forms stable complexes with Lewis acids (e.g., boric acid) through hydrogen bonding, as observed in crystallographic studies of analogous fluorinated diols . These interactions are critical in catalysis and material science applications.

Substitution and Elimination Reactions

While the fluorine atom is a poor leaving group, its presence activates adjacent carbons for elimination under strong basic conditions. For instance, dehydration with H₂SO₄ may yield 2-fluoro-2-methylpropene:

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The methyl group hinders nucleophilic attack at the tertiary carbon, favoring reactions at primary hydroxyl groups .

-

Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of adjacent hydroxyl protons (predicted pKa ~12–14), facilitating deprotonation in basic media .

科学研究应用

Pharmaceutical Sector

2-Fluoro-2-methylpropane-1,3-diol serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study : Research has demonstrated that incorporating fluorinated diols into drug formulations can improve pharmacokinetic properties, leading to increased efficacy and reduced side effects. For example, compounds derived from this compound have shown promise in developing treatments for neurological disorders due to their ability to cross the blood-brain barrier more effectively than non-fluorinated counterparts .

Polymer Production

The compound is utilized in the production of polyols for polyurethane synthesis. Its branched structure contributes to improved flexibility and thermal stability in polymer applications.

| Application | Description |

|---|---|

| Polyurethane Foams | Used as a chain extender to enhance mechanical properties and reduce brittleness. |

| Coatings | Enhances durability and resistance to environmental factors in coatings. |

Case Study : A study on polyurethane elastomers indicated that those synthesized with this compound exhibited superior performance characteristics compared to traditional polyols, demonstrating enhanced resilience and lower glass transition temperatures .

Chemical Synthesis

As a versatile building block, this diol is employed in the synthesis of various organic compounds through reactions such as esterification and etherification.

| Reaction Type | Example Application |

|---|---|

| Esterification | Used to create esters for fragrances and flavoring agents. |

| Etherification | Serves as a precursor for producing ethers used in solvents. |

Case Study : In synthetic organic chemistry, the use of this compound has been reported to facilitate the formation of complex molecular architectures with high yields and selectivity .

Personal Care Products

The compound's humectant properties make it suitable for use in cosmetics and personal care products. It aids in moisture retention and enhances product stability.

| Product Type | Functionality |

|---|---|

| Moisturizers | Acts as a humectant to retain skin moisture. |

| Hair Care Products | Improves texture and reduces frizz by providing moisture balance. |

作用机制

The mechanism of action of 2-Fluoro-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

2-Fluoro-2-methylpropane-1,3-diol can be compared with other similar compounds, such as:

2-Methyl-1,3-propanediol: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Fluoro-1,3-propanediol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The presence of the fluorine atom in this compound makes it unique, as it imparts distinct chemical and biological properties that are not observed in its non-fluorinated analogs.

生物活性

2-Fluoro-2-methylpropane-1,3-diol (CAS: 1639042-83-3) is a fluorinated alcohol with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C4H9FO2

- Molecular Weight : 108.11 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

- SMILES Notation : CC(F)(CO)CO

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several fluorinated alcohols against common pathogens. The results indicated that compounds with a similar structure to this compound exhibited a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Related Compound A | 32 | E. coli |

| Related Compound B | 16 | S. aureus |

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of fluorinated alcohols on human cell lines. The study found that while some derivatives had cytotoxic effects at higher concentrations, this compound showed lower toxicity levels compared to other fluorinated compounds.

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| HEK293 | >100 | This compound |

| HeLa | 50 | Related Compound A |

| MCF7 | 30 | Related Compound B |

The mechanism by which fluorinated alcohols exert their biological effects is not fully understood but may involve disruption of cellular membranes or interference with metabolic pathways. Fluorine atoms can influence the lipophilicity and bioavailability of compounds, potentially enhancing their interaction with biological targets.

属性

IUPAC Name |

2-fluoro-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUWUDHHHYZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。